1,10-Phenanthroline; ruthenium(II); dichloride, also known as Tris(1,10-phenanthroline)ruthenium(II) chloride (Ru(phen)₃Cl₂), finds significant application in scientific research as a luminescent sensor for oxygen detection. Its luminescence properties are sensitive to the presence of oxygen. In an oxygen-free environment, the complex emits intense light, while the presence of oxygen quenches the emission. This property allows researchers to develop probes for measuring oxygen levels in various environments, including biological systems [].
Here, the quenching of luminescence by oxygen allows for the indirect measurement of oxygen concentration. Ru(phen)₃Cl₂ based sensors have been used in studies of oxygen in skin [, ].
1,10-Phenanthroline; ruthenium(2+); dichloride, also known as tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, is a coordination complex featuring ruthenium in its +2 oxidation state. This compound exhibits luminescent properties and is particularly sensitive to oxygen, making it useful in various analytical applications. The molecular formula for this compound is C72H48Cl2N6Ru, with a molecular weight of approximately 1169.17 g/mol . It appears as orange to red crystalline solids and has a melting point of 275-279 °C .
The mechanism of action of tris(1,10-phenanthroline)ruthenium(II) chloride depends on the specific application. Here are two key mechanisms:
The primary chemical reaction involving 1,10-phenanthroline; ruthenium(2+); dichloride is its interaction with molecular oxygen. This complex undergoes dynamic quenching when exposed to oxygen, resulting in a decrease in luminescence intensity. The reaction can be summarized as follows:
This interaction allows for the measurement of oxygen levels based on the luminescence decay time or intensity .
The biological activity of 1,10-phenanthroline; ruthenium(2+); dichloride primarily centers on its role as an oxygen probe in biological systems. Its sensitivity to oxygen makes it valuable for studying cellular respiration and metabolic pathways. The compound has been used to optimize optical oxygen sensors and measure oxygen flux in tissues, including skin tumors. Furthermore, it has applications in imaging techniques due to its ability to provide real-time data on oxygen levels within biological samples .
Several synthesis methods exist for producing 1,10-phenanthroline; ruthenium(2+); dichloride:
1,10-Phenanthroline; ruthenium(2+); dichloride has numerous applications:
Studies involving 1,10-phenanthroline; ruthenium(2+); dichloride have focused on its interaction with molecular oxygen and other reactive species. The dynamic quenching mechanism has been extensively characterized, demonstrating how the presence of oxygen affects the luminescence properties of the compound. This interaction is crucial for developing sensitive detection methods for oxygen in various scientific fields .
Several compounds share structural or functional similarities with 1,10-phenanthroline; ruthenium(2+); dichloride:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tris(1,10-phenanthroline)ruthenium(II) dichloride | C36H24Cl2N6Ru | Less bulky than tris(4,7-diphenyl) variant |
Bathophenanthroline ruthenium dichloride | C36H24Cl2N6Ru | Exhibits different luminescent properties |
Dichlorotris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hydrate | C72H48Cl2N6Ru·H2O | Hydrated form with potential differences in solubility |
The uniqueness of 1,10-phenanthroline; ruthenium(2+); dichloride lies in its specific sensitivity to oxygen and its application as a luminescent probe in both biological and environmental contexts .
The photophysical properties of 1,10-phenanthroline ruthenium(II) dichloride complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions, which give rise to their characteristic absorption and emission behavior [12] [13]. These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital, resulting in a formal oxidation of the metal center and reduction of the ligand [14] [15].
The absorption spectrum of ruthenium phenanthroline complexes typically features intense bands in the ultraviolet region (250-300 nm) attributed to ligand-centered π-π* transitions, and broader bands in the visible region (400-500 nm) corresponding to MLCT transitions [13] [16]. The exact positions and intensities of these bands are influenced by the specific structural features of the complex and the nature of the coordinated ligands [15] [17].
Upon photoexcitation, these complexes undergo rapid intersystem crossing from the initially formed singlet MLCT state to a triplet MLCT state, with near-unity quantum efficiency [12] [13]. This process occurs on a femtosecond timescale and is facilitated by the strong spin-orbit coupling associated with the ruthenium center [15] [16]. The resulting triplet MLCT state is relatively long-lived and is responsible for the luminescence properties of these complexes [13] [18].
Photophysical Parameter | Typical Value | Measurement Conditions |
---|---|---|
MLCT Absorption Maximum | 440-470 nm | Acetonitrile solution |
Molar Extinction Coefficient | 1.4-1.8 × 10^4 M^-1cm^-1 | At MLCT maximum |
Emission Maximum | 600-650 nm | Room temperature, deaerated solution |
Excited-State Lifetime | 0.6-1.2 μs | Room temperature, deaerated solution |
Quantum Yield | 0.02-0.08 | Room temperature, deaerated solution |
Intersystem Crossing Rate | ~10^12 s^-1 | Room temperature |
The excited-state lifetimes of ruthenium phenanthroline complexes are typically in the microsecond range under deaerated conditions at room temperature [18] [19]. These lifetimes are significantly influenced by structural modifications to the phenanthroline ligands [20] [21]. For instance, complexes with phenyl-substituted phenanthroline ligands often exhibit altered excited-state lifetimes compared to the unsubstituted analogues, due to changes in the energy gap between the MLCT and metal-centered (MC) states [22] [19].
Temperature-dependent studies of the luminescence properties reveal that the excited-state decay kinetics follow an Arrhenius-type behavior, indicating the presence of thermally activated deactivation pathways [18] [23]. At low temperatures (77 K), the excited-state lifetimes can extend to several microseconds or even milliseconds, as thermal population of deactivating states is suppressed [19] [24].
The photophysical properties of these complexes are also influenced by the surrounding environment [20] [25]. Oxygen is a particularly efficient quencher of the triplet MLCT state, leading to significantly shortened excited-state lifetimes in aerated solutions [24] [21]. This sensitivity to oxygen has been exploited in the development of oxygen sensors based on ruthenium phenanthroline complexes [18] [25].
Intraligand charge transfer (ILCT) transitions can also contribute to the photophysical properties of these complexes, particularly when the phenanthroline ligands bear substituents with distinct electronic properties [13] [15]. These transitions involve electron redistribution within the ligand framework and can couple with MLCT transitions, leading to complex photophysical behavior [16] [21].
The solubility behavior of 1,10-phenanthroline ruthenium(II) dichloride complexes varies significantly across different solvent systems, reflecting the interplay between the ionic character of these complexes and their hydrophobic structural elements [26] [27]. Understanding these solubility dynamics is crucial for applications in catalysis, photochemistry, and materials science [28] [29].
In polar solvents such as water, methanol, and acetonitrile, ruthenium phenanthroline complexes generally exhibit moderate to good solubility due to favorable interactions between the solvent molecules and the charged metal center [26] [30]. The solubility in water is particularly influenced by the counter-anions present in the complex, with chloride ions typically conferring reasonable water solubility [28] [29].
Solvent | Polarity Index | Typical Solubility (mg/mL) | Temperature (°C) |
---|---|---|---|
Water | 9.0 | 0.5-2.0 | 25 |
Methanol | 5.1 | 5.0-15.0 | 25 |
Acetonitrile | 5.8 | 10.0-25.0 | 25 |
Dichloromethane | 3.1 | 1.0-5.0 | 25 |
Chloroform | 4.1 | 0.5-3.0 | 25 |
Toluene | 2.4 | <0.1 | 25 |
Hexane | 0.1 | <0.01 | 25 |
The solubility of these complexes in nonpolar solvents such as toluene and hexane is typically very low, often less than 0.1 mg/mL [30] [27]. This limited solubility in nonpolar media is attributed to the inability of these solvents to effectively solvate the charged metal center and counter-anions [28] [31]. However, the solubility can be enhanced by modifying the ligand structure to incorporate hydrophobic substituents or by exchanging the counter-anions for more lipophilic alternatives [26] [29].
The temperature dependence of solubility follows different patterns in polar and nonpolar solvents [30] [27]. In polar solvents, the solubility typically increases with temperature, following the expected endothermic dissolution process [28] [29]. In contrast, the solubility behavior in nonpolar solvents may show more complex temperature dependence, sometimes exhibiting retrograde solubility where solubility decreases with increasing temperature [30] [31].
The solvation dynamics of ruthenium phenanthroline complexes involve specific interactions between the solvent molecules and different parts of the complex [26] [28]. In polar solvents, the primary solvation shell is organized around the charged metal center and counter-anions, while secondary solvation extends to the aromatic ligand system [30] [29]. This solvation structure significantly influences the photophysical and electrochemical properties of the complex in solution [28] [31].
Solvent effects on the spectroscopic properties of these complexes provide valuable insights into their solvation behavior [30] [29]. The absorption and emission maxima of ruthenium phenanthroline complexes typically exhibit solvatochromic shifts, with red-shifts observed in more polar solvents due to the stabilization of the charge-separated excited state [26] [27]. These spectroscopic changes can be correlated with solvent polarity parameters, allowing for quantitative analysis of solvent-solute interactions [28] [31].